molecular formula C17H17BrCl2N2O B12298578 (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride

(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride

Cat. No.: B12298578
M. Wt: 416.1 g/mol
InChI Key: JAWJATDKHUNWHH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride is a chemical compound with a complex structure that includes bromine, chlorine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with bromine and chlorine substituents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, ammonia

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)-[2-(4-fluorophenyl)piperazin-1-yl]methanone;hydrochloride
  • (4-Chlorophenyl)-[2-(4-bromophenyl)piperazin-1-yl]methanone;hydrochloride
  • (4-Bromophenyl)-[2-(4-methylphenyl)piperazin-1-yl]methanone;hydrochloride

Uniqueness

What sets (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride apart from similar compounds is its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly valuable for certain applications.

Properties

Molecular Formula

C17H17BrCl2N2O

Molecular Weight

416.1 g/mol

IUPAC Name

(4-bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C17H16BrClN2O.ClH/c18-14-5-1-13(2-6-14)17(22)21-10-9-20-11-16(21)12-3-7-15(19)8-4-12;/h1-8,16,20H,9-11H2;1H

InChI Key

JAWJATDKHUNWHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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